4-Isocyano-1-methyl-piperidine
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Overview
Description
4-Isocyano-1-methyl-piperidine is a chemical compound belonging to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, with an isocyano group (-NC) attached to the fourth carbon and a methyl group attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1-methyl-piperidine typically involves the reaction of 4-amino-1-methyl-piperidine with chloroform and a base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Isocyano-1-methyl-piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-Isocyano-1-methyl-piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isocyano-1-methyl-piperidine involves its reactivity with various biological molecules. The isocyanide group can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Isocyano-1-methyl-pyridine
- 4-Isocyano-1-methyl-pyrrolidine
- 4-Isocyano-1-methyl-piperazine
Uniqueness
4-Isocyano-1-methyl-piperidine is unique due to its specific structural features, including the piperidine ring and the positioning of the isocyano and methyl groups. This unique structure imparts distinct reactivity and biological activity compared to other isocyanides.
Properties
Molecular Formula |
C7H12N2 |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-isocyano-1-methylpiperidine |
InChI |
InChI=1S/C7H12N2/c1-8-7-3-5-9(2)6-4-7/h7H,3-6H2,2H3 |
InChI Key |
ASZQRFSVVDTPTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)[N+]#[C-] |
Origin of Product |
United States |
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